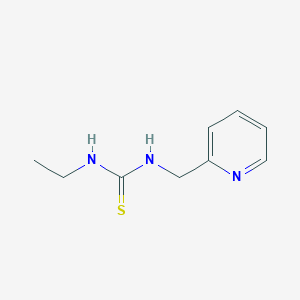

1-Ethyl-3-(2-pyridinylmethyl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3S |

|---|---|

Molecular Weight |

195.29 g/mol |

IUPAC Name |

1-ethyl-3-(pyridin-2-ylmethyl)thiourea |

InChI |

InChI=1S/C9H13N3S/c1-2-10-9(13)12-7-8-5-3-4-6-11-8/h3-6H,2,7H2,1H3,(H2,10,12,13) |

InChI Key |

PMQWPSYMXGZVHF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)NCC1=CC=CC=N1 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 1 Ethyl 3 2 Pyridinylmethyl Thiourea and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. For 1-Ethyl-3-(2-pyridinylmethyl)thiourea and its analogues, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to confirm the molecular framework and probe the electronic environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The ¹H NMR spectrum of a thiourea (B124793) derivative typically shows distinct signals for the N-H protons, the alkyl chain protons, and the aromatic protons of the pyridinyl ring. The N-H protons are expected to appear as broad singlets in the downfield region, generally between δ 8.0 and 11.0 ppm, with their exact chemical shift influenced by solvent and concentration due to hydrogen bonding effects. mdpi.com

The protons of the ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, characteristic of an ethyl group coupled to a nitrogen atom. The methylene bridge (CH₂) connecting the pyridinyl ring to the thiourea nitrogen would likely appear as a doublet. The protons of the 2-substituted pyridinyl ring are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm, with their multiplicity and coupling constants reflecting their substitution pattern.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the most characteristic signal is that of the thiocarbonyl carbon (C=S), which is expected to resonate in the range of δ 170-185 ppm. researchgate.net The carbons of the pyridinyl ring would appear in the aromatic region (δ 110-160 ppm). The methylene carbon of the pyridinylmethyl group and the methylene carbon of the ethyl group are expected in the aliphatic region, with the carbon attached to the nitrogen atom appearing more downfield. The methyl carbon of the ethyl group would be found at the most upfield position.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on analogous compounds, is presented below.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| NH -Ethyl | Broad singlet | - |

| NH -Pyridinylmethyl | Broad singlet | - |

| Pyridinyl-H | 7.0 - 8.5 (multiplets) | 110 - 160 |

| Pyridinyl-C H₂ | Doublet | ~45 - 55 |

| C =S | - | 170 - 185 |

| Ethyl-C H₂ | Quartet | ~40 - 50 |

| Ethyl-C H₃ | Triplet | ~12 - 18 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands. researchgate.netresearchgate.net

The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. These bands are often broad due to hydrogen bonding. The C-H stretching vibrations of the aromatic pyridinyl ring and the aliphatic ethyl and methylene groups are expected in the 2850-3100 cm⁻¹ region.

A crucial band for thiourea derivatives is the C=S stretching vibration, which typically appears in the range of 700-850 cm⁻¹. The C-N stretching vibrations are expected to be in the 1250-1350 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridinyl ring would be observed between 1400 and 1600 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H stretching | 3100 - 3400 |

| Aromatic C-H stretching | 3000 - 3100 |

| Aliphatic C-H stretching | 2850 - 3000 |

| C=C and C=N stretching (pyridinyl) | 1400 - 1600 |

| C-N stretching | 1250 - 1350 |

| C=S stretching | 700 - 850 |

Mass Spectrometry (MS/ESI-Mass)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) mass spectrometry would be a suitable method. The ESI-mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. nist.gov

The fragmentation pattern in the mass spectrum can provide valuable information about the molecular structure. Common fragmentation pathways for thiourea derivatives involve cleavage of the C-N bonds adjacent to the thiocarbonyl group, as well as fragmentation of the side chains. For this compound, characteristic fragments would likely include the pyridinylmethyl cation and fragments arising from the loss of the ethyl group.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related thiourea derivatives provides significant insight into the expected solid-state conformation and intermolecular interactions. nih.govresearchgate.netresearchgate.net

Analysis of Molecular Geometry and Dihedral Angles

The molecular geometry of thiourea derivatives is characterized by the planarity of the thiourea backbone (S-C-N-N). However, the substituents on the nitrogen atoms can adopt various orientations. In the solid state, the conformation is often influenced by crystal packing forces and hydrogen bonding.

For analogous N,N'-disubstituted thioureas, the planes of the aromatic rings are often twisted with respect to the plane of the thiourea unit. nih.gov For instance, in 1-Ethyl-1-methyl-3-(2-nitrobenzoyl)thiourea, the dihedral angle between the thiourea mean plane and the phenyl ring is 27.56(10)°. nih.gov A similar twisted conformation would be expected for this compound, with a dihedral angle between the pyridinyl ring and the thiourea plane.

The bond lengths and angles within the thiourea moiety are also characteristic. The C=S bond length is typically around 1.7 Å, and the C-N bond lengths are intermediate between single and double bond character, indicating electron delocalization.

Below is a table of expected bond lengths and angles for the thiourea core of this compound, based on data from analogous structures.

| Parameter | Expected Value |

| C=S bond length | ~1.7 Å |

| C-N bond lengths | ~1.3 - 1.4 Å |

| N-C-N bond angle | ~115 - 120° |

| N-C=S bond angles | ~120 - 125° |

Investigation of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding can play a crucial role in determining the conformation of flexible molecules. In thiourea derivatives, intramolecular hydrogen bonds can form between an N-H donor and a suitable acceptor atom within the same molecule.

Examination of Intermolecular Interactions and Crystal Packing

The solid-state architecture of thiourea derivatives is significantly influenced by a network of intermolecular hydrogen bonds, with the thiocarbonyl sulfur atom and the N-H protons being the primary participants. In the absence of a specific crystal structure for this compound, analysis of close analogues provides critical insight into the expected intermolecular interactions and packing motifs.

A key analogue, 1-(Pyridin-2-yl)thiourea, reveals a crystal packing arrangement dominated by a network of intermolecular N—H···S hydrogen bonds. researchgate.net These interactions link adjacent molecules, resulting in the formation of corrugated layers. researchgate.net This type of hydrogen bond, where the thiourea N-H group acts as the donor and the sulfur atom as the acceptor, is a characteristic and robust supramolecular synthon in the crystal engineering of thioureas. researchgate.netresearchgate.net This often leads to the formation of centrosymmetric dimers or infinite chains. researchgate.netresearchgate.net For instance, the crystal structure of 1-Ethyl-1-methyl-3-(2-nitrobenzoyl)thiourea shows molecules linked into dimers through N—H···S hydrogen bonds. nih.gov

Table 1: Hydrogen Bond Geometry in an Analogue Compound, 1-(Pyridin-2-yl)thiourea Data extracted from the crystallographic study of 1-(Pyridin-2-yl)thiourea, a closely related analogue. researchgate.net

| Donor (D) | H-Atom | Acceptor (A) | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Type |

| N(2) | H(2A) | N(1) | 0.86 | 2.11 | 2.65 | 120 | Intramolecular |

| N(3) | H(3A) | S(1) | 0.86 | 2.58 | 3.42 | 164 | Intermolecular |

| N(3) | H(3B) | S(1) | 0.86 | 2.80 | 3.51 | 140 | Intermolecular |

Conformational Preferences and Solution-State Dynamics

The conformational landscape of this compound is defined by the rotational freedom around several key single bonds, primarily the C-N bonds of the thiourea core and the bonds connecting the ethyl and pyridinylmethyl substituents.

Theoretical studies on simple alkylthioureas, such as ethylthiourea, provide fundamental insights into these preferences. Computational analysis using the MP2/aug-cc-pVDZ method indicates that conformations where the alkyl group is positioned cis to the sulfur atom are energetically more stable (by 0.4–1.5 kcal/mol) than the corresponding trans forms. nih.govresearchgate.net This suggests that for this compound, the ethyl group likely prefers a conformation cis to the thiocarbonyl sulfur.

Furthermore, the conformation of the pyridinylmethyl group is significantly influenced by potential intramolecular interactions. In the solid state, the analogue 1-(Pyridin-2-yl)thiourea adopts a syn-periplanar conformation, which is stabilized by an intramolecular N—H···N hydrogen bond between a thiourea N-H and the pyridine (B92270) nitrogen atom. researchgate.net This intramolecular hydrogen bonding likely persists in solution, at least in non-polar solvents, thereby restricting the conformational freedom of the pyridinylmethyl group.

The solution-state dynamics are largely governed by the energy barriers to rotation around the C(sp²)-N bonds of the thiourea moiety. This rotation is hindered due to the partial double-bond character of the C-N bonds. For alkyl and phenyl thioureas, this rotational barrier is calculated to be in the range of 9.1–10.2 kcal/mol. nih.govresearchgate.net This is slightly higher than the barrier in unsubstituted thiourea (8.6 kcal/mol), indicating that the substituents have a modest electronic effect on the rotational dynamics. nih.govresearchgate.net These barriers are sufficiently high to potentially allow for the observation of distinct conformers by techniques like NMR spectroscopy at low temperatures, although typically rapid interconversion occurs at room temperature. nih.govmdpi.com The choice of solvent can also influence conformational equilibria by competing for hydrogen bonding sites.

Table 2: Calculated Rotational Barriers for Thiourea Analogues Data from computational studies on relevant thiourea derivatives. nih.govresearchgate.net

| Compound | Bond of Rotation | Rotational Barrier (kcal/mol) |

| Thiourea | C(sp²)–N | 8.6 |

| Alkylthioureas | C(sp²)–N | 9.1 - 10.2 |

| Ethylthiourea | N–C(sp³) (Ethyl) | 8.9 |

Lack of Specific Research Data for "this compound" Prevents In-Depth Computational Analysis

A thorough review of scientific literature reveals a significant gap in dedicated research on the specific chemical compound This compound . Consequently, a detailed analysis of its computational chemistry and in silico modeling, as per the requested outline, cannot be provided at this time.

While extensive research exists for the broader class of thiourea derivatives, the explicit focus on "this compound" necessitates specific studies that have subjected this molecule to quantum chemical calculations, molecular docking, and molecular dynamics simulations. Such specific investigations appear to be absent from publicly accessible scientific databases and research publications.

Generating an article on this topic would require specific data points derived from computational studies, including:

Quantum Chemical Calculations: Information on the optimized molecular geometry, electronic properties (such as dipole moment and charge distribution), and Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Docking Studies: Identification of specific biological targets, detailed descriptions of ligand-target interactions (e.g., hydrogen bonds, hydrophobic interactions), and predicted binding affinities and modes.

Molecular Dynamics Simulations: Data on the stability of the ligand-protein complex over time, conformational changes, and the dynamics of the binding interactions.

Without published studies that have performed these specific analyses on "this compound," any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy. The principles of scientific integrity demand that such an analysis be based on verifiable research findings.

Therefore, until specific computational studies are conducted and published for "this compound," a comprehensive and scientifically accurate article adhering to the specified detailed outline cannot be generated.

Computational Chemistry and in Silico Modeling of Thiourea Derivatives

Molecular Dynamics (MD) Simulations

Conformational Stability and Dynamic Behavior of Ligand-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational stability and dynamic behavior of ligand-target complexes. By simulating the movements of atoms over time, MD studies can elucidate the stability of a ligand within a protein's binding site and characterize the nature of the interactions that stabilize the complex.

Several studies on thiourea (B124793) derivatives have utilized MD simulations to understand their mechanism of action. For instance, in the context of anticancer drug development, MD simulations were performed on thiourea-iron (III) metal complexes targeting NUDIX hydrolase type 5 (NUDT5), a therapeutic target in breast cancer. These simulations, run for 100 nanoseconds, were used to evaluate the stability of the ligand-protein interactions. The stability was assessed by monitoring the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the complex. Lower RMSD and RMSF values indicate greater stability of the interaction. The results revealed that certain thiourea derivatives formed stable complexes with NUDT5, suggesting their potential as effective inhibitors.

In another study focusing on antimicrobial agents, MD simulations of thiourea derivatives containing a 4-arylthiazole and D-glucose moiety complexed with S. aureus DNA gyrase showed active interactions with key residues such as Ala1083, Glu1088, Ala1118, Gly1117, and Met1121 within the enzyme's active site. Similarly, arylthioureas targeting the urease enzyme from Helicobacter pylori were shown to preferentially bind to an allosteric site, forming stable interactions with key residues like Tyr32 and Lys716. The stability of these complexes was confirmed through MD simulations, which showed stable root-mean-square deviation (RMSD) values for the Cα atoms of the enzyme over the simulation period.

The dynamic behavior of these complexes is crucial for understanding the ligand's inhibitory mechanism. The fluctuations of individual amino acid residues, quantified by the root-mean-square fluctuation (RMSF), can highlight which parts of the protein are most affected by ligand binding. For thiourea-NUDT5 complexes, the RMSF of the protein's residues was monitored to determine the flexibility of local regions upon ligand binding. These analyses help to identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for maintaining the stability of the ligand-target complex and ultimately for the biological activity of the compound.

| Target Protein | Thiourea Derivative Class | Key Interacting Residues | Simulation Time | Key Findings on Stability |

|---|---|---|---|---|

| NUDIX hydrolase type 5 (NUDT5) | Thiourea-iron (III) metal complexes | Not specified | 100 ns | Low RMSD and RMSF values indicated stable interactions. |

| S. aureus DNA gyrase | Thiourea derivatives with 4-arylthiazole and D-glucose moiety | Ala1083, Glu1088, Ala1118, Gly1117, Met1121 | Not specified | Active interactions observed throughout the simulation. |

| Urease | Arylthioureas | Tyr32, Lys716 | 100 ns | Stable RMSD of Cα atoms of the enzyme. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com By identifying the key molecular features that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding the drug discovery process. farmaciajournal.com

Predictive QSAR models for thiourea derivatives have been developed for a range of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net These models are typically built using statistical methods such as multiple linear regression (MLR), which correlates a set of calculated molecular descriptors with the observed biological activity. nih.gov

For example, a QSAR study on sulfur-containing thiourea and sulfonamide derivatives with anticancer activity against six cancer cell lines resulted in the development of six predictive MLR models. nih.govnih.gov These models demonstrated reliable predictive performance for the training sets and were validated using leave-one-out cross-validation. nih.gov In another study on thiourea derivatives with anticancer activity against liver cancer, an MLR-based QSAR model was developed using a series of 25 compounds. scichemj.org The statistical quality of this model indicated that it was acceptable, robust, and possessed good predictive power. scichemj.org

The development process involves several key steps:

Data Set Preparation: A series of compounds with known biological activities is selected. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability on new compounds.

Molecular Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Building: A statistical method, such as MLR, is used to select the most relevant descriptors and build a mathematical equation that relates these descriptors to the biological activity.

Model Validation: The model is rigorously validated to ensure its statistical significance and predictive power.

| Biological Activity | Modeling Method | Number of Compounds | Key Statistical Parameters (Training Set) |

|---|---|---|---|

| Anticancer | Multiple Linear Regression (MLR) | 38 | R² range = 0.8301–0.9636; RMSE range = 0.0666–0.2680 nih.gov |

| Anticancer (Liver) | Multiple Linear Regression (MLR) | 25 | R² = 0.906; RMCE = 0.198 scichemj.org |

| Anti-HCV | Not specified | 85 (61 training, 24 test) | r = 0.926 nih.gov |

A crucial aspect of QSAR modeling is the identification of molecular descriptors that are most influential in determining the biological activity of the compounds. fiveable.me These descriptors can be broadly categorized into physicochemical, topological, and electronic descriptors. fiveable.mefrontiersin.org

For thiourea derivatives, several key descriptors have been identified in various QSAR studies:

Physicochemical Descriptors:

Lipophilicity (LogP): This descriptor, representing the octanol-water partition coefficient, is frequently found to be important for the activity of thiourea derivatives. farmaciajournal.comscichemj.org It influences the compound's ability to cross biological membranes and reach its target. farmaciajournal.com

Molecular Weight and Mass: These descriptors are related to the size of the molecule and have been shown to be essential predictors for the anticancer activities of thiourea compounds. nih.govnih.gov

Polarizability: This descriptor reflects the ease with which the electron cloud of a molecule can be distorted and is a key predictor of anticancer activity. nih.govnih.gov

Van der Waals Volume: This steric descriptor relates to the volume occupied by the molecule and is also a key predictor for anticancer activity. nih.govnih.gov

Electronic Descriptors:

Electronegativity: This property is an essential predictor for the anticancer activities of sulfur-containing compounds. nih.govnih.gov

Chemical Potential and Electrophilicity Index: These descriptors have been found to significantly contribute to explaining the cytotoxic potential of thiourea derivatives. nih.gov

Topological and Structural Descriptors:

Bond Lengths and Frequencies: Specific bond lengths, such as the C=N2 and N2-Cphen1 bonds, and the vibration frequency of the C=O bond have been identified as priority descriptors in predicting the anticancer activity of thiourea derivatives against liver cancer. scichemj.org

Frequency/Presence of Specific Bonds: The presence of C-N, F-F, and N-N bonds in the molecule are also key predictors for anticancer activities. nih.govnih.gov

Indicator Variables: In a QSAR study on anti-HCV agents, indicator variables were used to specify the negative effect of certain structural features, such as the presence of an alkyl or aromatic group on the R-moiety. nih.gov

| Descriptor Type | Specific Descriptor | Associated Biological Activity |

|---|---|---|

| Physicochemical | Lipophilicity (LogP) | Anticancer (Liver) scichemj.org, Anti-HCV nih.gov |

| Physicochemical | Molecular Mass, Polarizability, van der Waals volume | Anticancer nih.govnih.gov |

| Electronic | Electronegativity | Anticancer nih.govnih.gov |

| Electronic | Chemical Potential, Electrophilicity Index | Cytotoxicity nih.gov |

| Topological | Bond lengths and frequencies (e.g., d(C=N2), υ(C=O)) | Anticancer (Liver) scichemj.org |

| Topological | Presence of C-N, F-F, N-N bonds | Anticancer nih.govnih.gov |

The validation of a QSAR model is a critical step to ensure its reliability and predictive capability. basicmedicalkey.com Validation is typically performed using both internal and external methods. basicmedicalkey.comnih.gov

Internal Validation: This process assesses the robustness and stability of the model using the training set data. A common technique is leave-one-out (LOO) cross-validation, where the model is repeatedly built, leaving out one compound at a time, and then predicting the activity of the excluded compound. The cross-validated correlation coefficient (Q² or r²cv) is a key metric from this process. For QSAR models of anticancer thiourea derivatives, leave-one-out cross-validation sets have shown reliable predictive performance with Rcv ranges from 0.7628 to 0.9290. nih.gov

External Validation: This is considered the most stringent test of a model's predictive power. researchgate.net The model, built using the training set, is used to predict the activities of the compounds in the test set (which were not used in model development). The predictive ability is then assessed by comparing the predicted and observed activities for the test set compounds.

Several statistical parameters are used to evaluate the performance of QSAR models during validation:

Coefficient of determination (R²): Measures the goodness-of-fit of the model for the training set.

Cross-validated correlation coefficient (Q²): Measures the predictive ability of the model during internal validation.

Root Mean Square Error (RMSE): Indicates the deviation between predicted and observed values.

The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. mdpi.com It is crucial to define the AD because QSAR models are generally limited to predicting the activity of compounds that are structurally similar to those in the training set. mdpi.com One method for analyzing the AD is the leverage approach. In a study on thiourea derivatives with anticancer activity, the analysis of the applicability domain showed that a prediction for a new derivative is acceptable if its leverage value is below a certain threshold (in this case, 1.06). scichemj.org If a compound's leverage value exceeds this threshold, its predicted activity may not be reliable. scichemj.org This ensures that the model is not used to make predictions for compounds that are too different from those it was trained on, a process known as extrapolation. mdpi.com

Coordination Chemistry of 1 Ethyl 3 2 Pyridinylmethyl Thiourea Analogues

Ligand Properties and Coordination Modes

Thioureas containing a pyridyl moiety are structurally versatile ligands due to their capacity for both σ-donating and π-accepting interactions. mdpi.com The presence of nucleophilic sulfur and nitrogen atoms facilitates the formation of varied and stable coordination compounds with metal ions. mdpi.com

Analogues of 1-Ethyl-3-(2-pyridinylmethyl)thiourea typically function as bidentate chelating ligands. Coordination with a central metal ion occurs through two primary donor sites: the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the pyridine (B92270) ring. mdpi.comresearchgate.net This dual coordination forms a stable six-membered chelate ring structure (M-S-C-N-C-N), which enhances the thermodynamic stability of the resulting complex.

This S,N-bidentate coordination has been confirmed in numerous studies involving various transition metals. mdpi.comnih.gov For instance, in palladium(II) complexes with 1-allyl-3-(2-pyridyl)thiourea, a close analogue, the ligand coordinates in a bidentate fashion through the sulfur and pyridine nitrogen atoms. researchgate.net Similarly, iron(II, III) complexes with N,N'-di(2-)pyridyl thiourea (B124793) show coordination involving both the pyridine nitrogens and the thiocarbonyl sulfur. tandfonline.com This chelating behavior is a dominant feature of this class of ligands, leading to predictable coordination geometries. nih.govdntb.gov.ua

The Hard and Soft Acid-Base (HSAB) theory is a fundamental qualitative concept used to predict the stability and preferred bonding interactions in coordination complexes. wikipedia.orgnumberanalytics.com It classifies metal ions (Lewis acids) and ligands (Lewis bases) as "hard," "soft," or "borderline." wikipedia.org The core principle of HSAB theory is that hard acids preferentially bind to hard bases, and soft acids preferentially bind to soft bases. wikipedia.orgslideshare.net

In ligands like this compound, there are two distinct donor atoms with different HSAB characteristics:

Thiocarbonyl Sulfur (S): The sulfur atom is a classic soft base due to its large size, low electronegativity, and high polarizability. fiveable.me

Pyridinyl Nitrogen (N): The nitrogen atom of the pyridine ring is considered a borderline or hard base . fiveable.me

This dual character allows for selective coordination when designing complexes with different metal ions:

Soft Acids: Metal ions like Palladium(II) (Pd²⁺) are soft acids. numberanalytics.com According to HSAB theory, they will form strong, stable covalent bonds with the soft sulfur donor.

Hard Acids: Metal ions like Iron(III) (Fe³⁺) are hard acids and are expected to form strong, primarily electrostatic interactions with the harder nitrogen donor. numberanalytics.com

Borderline Acids: Metal ions such as Iron(II) (Fe²⁺), Copper(II) (Cu²⁺), and Zinc(II) (Zn²⁺) are classified as borderline acids. wikipedia.org They can effectively coordinate with both the soft sulfur and the borderline nitrogen donors, making them ideal for forming the stable S,N-chelate structures commonly observed with these ligands. tandfonline.com

By applying HSAB theory, chemists can rationally select metal ions to achieve desired coordination modes and enhance the stability of the resulting complexes. numberanalytics.com

Synthesis of Metal Complexes (e.g., Iron, Copper, Zinc, Palladium)

The synthesis of metal complexes with pyridinylmethylthiourea analogues is generally straightforward. The most common method involves the direct reaction of the ligand with a metal salt in an appropriate solvent.

A typical synthetic procedure consists of dissolving the thiourea ligand in a solvent such as ethanol, methanol, or acetonitrile. mdpi.comjocpr.com A solution of the desired metal salt (e.g., chlorides, nitrates, or sulfates of iron, copper, zinc, or palladium) in the same or a miscible solvent is then added to the ligand solution, often in a 1:2 metal-to-ligand molar ratio to favor the formation of bis(ligand) complexes. mdpi.comjocpr.com The reaction mixture is typically stirred at room temperature or under reflux for several hours. jocpr.com The resulting metal complex often precipitates from the solution upon formation or after cooling, and can then be isolated by filtration, washed with the solvent, and dried. mdpi.comjocpr.com For example, palladium(II) complexes have been successfully synthesized by reacting K₂[PdCl₄] with the corresponding thiourea ligand. researchgate.net Similarly, copper and zinc complexes are readily prepared using their respective chloride or perchlorate (B79767) salts. tandfonline.commdpi.com

Structural Characterization of Coordination Compounds

The definitive identification and structural elucidation of newly synthesized coordination compounds rely on a combination of spectroscopic methods and single-crystal X-ray diffraction. waikato.ac.nz

Spectroscopic techniques provide crucial information about the ligand's coordination mode.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for confirming the coordination of the thiourea ligand. Upon complexation, the vibrational frequency of the C=S bond, typically observed in the free ligand, shifts to a lower wavenumber, indicating a weakening of the bond due to the coordination of the sulfur atom to the metal center. utm.my Concurrently, the stretching frequency of the C-N bond often shifts to a higher wavenumber, suggesting an increase in its double bond character. researchgate.net These shifts are considered strong evidence of sulfur coordination. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into the electronic environment of the metal center. Compared to the free ligand, the spectra of the complexes often show a shift in the ligand-based π → π* and n → π* transitions. researchgate.netutm.my More importantly, the formation of a coordinate bond often gives rise to new, lower-energy absorption bands, which are assigned to ligand-to-metal charge transfer (LMCT) transitions (e.g., S → M or N → M). nih.govutm.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the structures of these complexes in solution. In ¹H NMR, the signals corresponding to the protons on the pyridine ring and the N-H protons of the thiourea group typically shift downfield upon coordination, which is indicative of a decrease in electron density around these nuclei as they bind to the electron-accepting metal center. mdpi.comresearchgate.net In ¹³C NMR, the resonance of the thiocarbonyl carbon (C=S) characteristically shifts upfield (to a lower ppm value) upon S-coordination, which is consistent with the reduced C=S bond order. mdpi.comresearchgate.net

Mössbauer Spectroscopy: This technique is specifically used for iron-containing complexes. ⁵⁷Fe Mössbauer spectroscopy can provide precise information about the oxidation state (e.g., Fe(II) or Fe(III)), spin state (high-spin or low-spin), and the symmetry of the coordination environment of the iron nucleus. nih.gov The key parameters, isomer shift (δ) and quadrupole splitting (ΔE_Q), are sensitive to the electronic structure of the iron center. tandfonline.comnih.gov Studies on iron complexes with analogous pyridyl thiourea ligands have used Mössbauer spectroscopy to confirm the coordination through both pyridine nitrogen and thiocarbonyl sulfur atoms. tandfonline.com

| Technique | Observed Change Upon Complexation | Interpretation | Reference |

|---|---|---|---|

| IR | C=S stretch shifts to lower frequency | Weakening of C=S bond due to S-coordination | utm.my |

| UV-Vis | Appearance of new charge-transfer bands | Ligand-to-Metal Charge Transfer (LMCT) | nih.gov |

| ¹H NMR | Downfield shift of pyridine and N-H protons | Deshielding due to coordination to metal | researchgate.net |

| ¹³C NMR | Upfield shift of C=S carbon signal | Reduced C=S bond order upon S-coordination | researchgate.net |

| ⁵⁷Fe Mössbauer | Changes in isomer shift (δ) and quadrupole splitting (ΔE_Q) | Confirms Fe oxidation state and coordination environment | tandfonline.com |

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds in the solid state. mdpi.com This technique provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For complexes of this compound analogues, X-ray crystallography has consistently confirmed the bidentate S,N-chelation mode. tandfonline.com Crystal structures of related palladium(II) complexes, for instance, reveal a square-planar geometry around the metal center, which is characteristic for d⁸ metal ions. researchgate.net Similarly, structures of zinc(II) and copper(I) complexes show a distorted tetrahedral geometry where the metal center is coordinated by two nitrogen and two sulfur atoms from two separate ligand molecules. tandfonline.com These structural analyses provide the ultimate proof of the coordination mode inferred from spectroscopic data.

| Complex Type | Metal Ion | Coordination Geometry | Key Finding | Reference |

|---|---|---|---|---|

| [Pd(L)₄]Cl₂ | Pd(II) | Square-planar | Confirms S-coordination from four monodentate thiourea ligands. | researchgate.net |

| Zn(BPT)₂₂ | Zn(II) | Distorted Tetrahedral | Confirms S,N-bidentate chelation from two pyridyl thiourea ligands. | tandfonline.com |

| [Cu(BPT)₂]ClO₄ | Cu(I) | Distorted Tetrahedral | Confirms S,N-bidentate chelation from two pyridyl thiourea ligands. | tandfonline.com |

Electronic and Magnetic Properties of Thiourea Metal Complexes

The electronic and magnetic properties of metal complexes containing thiourea-based ligands, such as this compound analogues, are crucial for understanding their molecular structure, bonding, and potential applications. These properties are primarily dictated by the d-electron configuration of the central metal ion and the geometry of the coordination sphere established by the ligands. du.edu.eg

UV-visible spectroscopy is a key technique for probing the electronic transitions within these complexes. The spectra typically exhibit bands arising from d-d transitions of the metal center, which are sensitive to the ligand field environment. uomustansiriyah.edu.iq The position and intensity of these bands can provide significant insights into the coordination geometry, such as octahedral or tetrahedral arrangements. researchgate.netresearchgate.net For instance, magnetic and electronic spectral data have been used to suggest octahedral structures for various Co(II), Ni(II), and Cu(II) complexes with thiourea ligands. researchgate.net In some Ni(II) complexes of substituted thioureas, equilibria between tetrahedral, square planar, and octahedral geometries have been observed in solution. researchgate.net

The electronic spectra of Co(II) complexes often show bands consistent with octahedral geometry, while Ni(II) complexes can also adopt this geometry, as confirmed by their magnetic moments. researchgate.net The study of homoleptic Zn2+, Co2+, and Ni2+ complexes with thiourea using sulfur K-edge X-ray absorption spectroscopy (XAS) has provided detailed information on the covalent character of the metal-sulfur bond. nih.gov Pre-edge features in the XAS spectra for Co(II) and Ni(II) complexes are indicative of the S 3p character in the metal-sulfur molecular orbitals, a feature absent in the d¹⁰ Zn(II) complex. nih.gov

Magnetic susceptibility measurements provide information about the number of unpaired electrons in the complex, which is directly related to the spin state and the geometry of the metal ion. du.edu.eggcnayanangal.com Most first-row transition metal complexes with thiourea ligands are paramagnetic due to the presence of unpaired d-electrons. gcnayanangal.com For example, Co(II) complexes in an octahedral field typically exhibit magnetic moments that indicate three unpaired electrons. researchgate.net Similarly, the magnetic moments for Ni(II) complexes can confirm an octahedral arrangement with two unpaired electrons. researchgate.net In many cases, the experimentally determined magnetic moments for first-row transition metal ions are close to the spin-only value, as orbital contributions are often quenched. researchgate.net

Table 1: Electronic and Magnetic Data for Selected Thiourea Analogue Metal Complexes

| Complex/Metal Ion | Electronic Spectra Bands (nm) and Assignments | Magnetic Moment (μeff, B.M.) | Proposed Geometry |

|---|---|---|---|

| Co(II) Complexes | Bands consistent with ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P) transitions researchgate.net | 4.30 - 4.70 researchgate.net | High-spin Octahedral researchgate.net |

| Ni(II) Complexes | Bands consistent with ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P) transitions | 2.96 - 3.40 researchgate.netresearchgate.net | Octahedral researchgate.netresearchgate.net |

| Cu(II) Complexes | Broad bands in the visible region due to d-d transitions researchgate.net | ~1.85 researchgate.net | Distorted Octahedral / Square Planar researchgate.netresearchgate.net |

This table presents generalized data for analogous thiourea complexes as specific data for this compound complexes were not available.

Electrochemical Studies of Thiourea Complexes

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of metal complexes with thiourea-based ligands. These studies provide insights into the stability of different oxidation states of the central metal ion and the influence of the ligand environment on the redox potentials.

The cyclic voltammograms of thiourea complexes reveal information about electron transfer processes, which can be reversible, quasi-reversible, or irreversible. For copper complexes, the Cu(II)/Cu(I) redox couple is often studied. The electrochemical properties of complexes between copper(I) halides and N,N'-diphenylthiourea have been investigated, showing that the nature of the halide ion influences the redox behavior. scienceasia.org While chloride and bromide complexes did not show redox activity, the iodide complex did, indicating a weaker bond with the metal. scienceasia.org In some cases, the thiourea ligand itself can be oxidized at positive potentials. scienceasia.org Studies on the interaction of thiourea with copper surfaces have shown that at high concentrations, thiourea can form complexes and accelerate copper corrosion, a process that can be monitored by CV. electrochemsci.org

For nickel complexes, cyclic voltammetry studies of Ni(II) deposition have shown that thiourea can cause depolarization of the cathode at low concentrations. researchgate.net The electrochemical behavior of Co(II), Ni(II), and Cu(II) complexes with an N-(1,1′-biphenyl)-2-chlorobenzoylthiourea ligand has also been reported. tandfonline.com

The redox potentials are sensitive to the nature of the ligand, the solvent, and the supporting electrolyte. For instance, the redox potential of copper complexes varies with the halide anion, with CuCl complexes generally displaying lower redox potentials than CuBr complexes for a given ligand. cmu.edu The study of cobalt chelates has shown that increasing the electron delocalization onto the equatorial ligand shifts the redox potential to less cathodic values, and a linear relationship exists between the pKa of axial ligands and the half-wave potential of the Co(III)/Co(II) couple. rsc.org

Table 2: Representative Electrochemical Data for Analogous Thiourea Metal Complexes

| Complex/Metal System | Redox Couple | Epa (V) | Epc (V) | ΔEp (V) | Scan Rate (mV/s) | Process |

|---|---|---|---|---|---|---|

| Cu(I)/bpy | Cu(I)/Cu(II) | +0.032 | -0.118 | 0.150 | 500 | Quasi-reversible |

| Fe(II) Complex | Fe(II)/Fe(III) | -0.67 | -0.47 | 0.20 | 20-90 | Quasi-reversible |

| Ni(II) Complex | Ni(I)/Ni(II) | +0.71 | +0.12 | 0.59 | 20-90 | Quasi-reversible |

| Co(II) Complex | Co(II)/Co(III) | - | - | - | - | Irreversible/Complex |

This table presents representative data from various sources for analogous metal complexes. cmu.edu Potentials are often reported versus different reference electrodes (e.g., SCE, Ag/AgCl) and may vary based on experimental conditions. The specific nature of the thiourea ligand analogue also influences the potentials.

Structure Activity Relationship Sar Studies of Thiourea Derivatives

Rational Design and Systematic Structural Modifications

The rational design of thiourea (B124793) derivatives is a cornerstone of modern medicinal chemistry, allowing for the systematic modification of their structure to enhance biological activity. biointerfaceresearch.com This approach involves a deep understanding of the target biomolecule and the pharmacophoric features of the thiourea scaffold. Researchers often begin with a lead compound, which may be identified through high-throughput screening or from existing literature, and then proceed with methodical alterations to its chemical architecture. biointerfaceresearch.com

Systematic structural modifications typically involve the variation of substituents on the nitrogen atoms of the thiourea core (N,N'-disubstituted thioureas). These modifications can influence several key properties of the molecule, including its lipophilicity, electronic distribution, and steric profile, all of which can impact its interaction with a biological target. biointerfaceresearch.com For instance, in the context of anticancer research, the introduction of various aryl and heterocyclic moieties has been a common strategy to improve the efficacy of thiourea derivatives. biointerfaceresearch.com

In the case of 1-Ethyl-3-(2-pyridinylmethyl)thiourea, the rational design would have involved the selection of the ethyl group and the 2-pyridinylmethyl group to confer specific properties. The ethyl group, a small alkyl substituent, can contribute to the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. The 2-pyridinylmethyl group, containing a heterocyclic aromatic ring, can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are often crucial for binding to biological targets. biointerfaceresearch.com

A systematic approach to modifying this compound could involve the following alterations to probe the SAR:

Varying the Alkyl Chain: Replacing the ethyl group with other alkyl groups of varying lengths and branching (e.g., methyl, propyl, isopropyl, butyl) to determine the optimal size and lipophilicity for activity.

Modifying the Pyridinyl Ring: Introducing substituents onto the pyridine (B92270) ring to alter its electronic properties and steric hindrance. For example, electron-donating or electron-withdrawing groups could be added to different positions of the ring.

Changing the Linker: Altering the methylene (B1212753) linker between the pyridine ring and the thiourea nitrogen to assess the impact of flexibility and distance on target interaction.

Isomeric Substitution: Moving the pyridinylmethyl group to the meta or para positions (3- or 4-pyridinylmethyl) to understand the importance of the nitrogen atom's position within the ring for biological activity.

These systematic modifications, guided by rational design principles, are essential for developing a comprehensive understanding of the SAR of compounds like this compound and for the optimization of their therapeutic potential.

Identification of Pharmacophoric Features for Target Interactions

The identification of pharmacophoric features is a critical step in understanding how a molecule like this compound interacts with its biological target. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For thiourea derivatives, the core thiourea moiety (-NH-C(S)-NH-) is a key pharmacophoric element. biointerfaceresearch.com

The key pharmacophoric features of the thiourea scaffold include:

Hydrogen Bond Donors: The two N-H groups can act as hydrogen bond donors. biointerfaceresearch.com

Hydrogen Bond Acceptor: The sulfur atom of the C=S group can act as a hydrogen bond acceptor. biointerfaceresearch.com

In this compound, these general features are complemented by the specific characteristics of its substituents. The 2-pyridinylmethyl group introduces additional pharmacophoric elements:

Aromatic Ring: The pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues in the binding site of a protein.

Heteroatom: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

The spatial arrangement of these features is crucial for effective binding to a biological target. The flexibility of the methylene linker in the 2-pyridinylmethyl group allows the pyridine ring to adopt various orientations to optimize its interactions within a binding pocket.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | Thiourea N-H | Interaction with electronegative atoms (e.g., oxygen, nitrogen) in the target's binding site. |

| Hydrogen Bond Acceptor | Thiourea C=S | Interaction with hydrogen bond donors in the target's binding site. |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hydrogen bond donors in the target's binding site. |

| Aromatic/Hydrophobic Region | Pyridine Ring | π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

| Hydrophobic Region | Ethyl Group | Hydrophobic interactions with nonpolar residues in the target's binding site. |

Impact of Substituent Effects on Biological Activity

The biological activity of thiourea derivatives is profoundly influenced by the nature of the substituents attached to the nitrogen atoms. These substituents can modulate the molecule's physicochemical properties, such as its electronic character, lipophilicity, and steric bulk, which in turn affect its pharmacokinetic and pharmacodynamic profiles. biointerfaceresearch.com

Electronic Effects: The electronic nature of the substituents can alter the electron density on the thiourea core, influencing the hydrogen bonding capacity of the N-H and C=S groups. For instance, electron-withdrawing groups attached to an aryl ring can increase the acidity of the N-H protons, making them stronger hydrogen bond donors. biointerfaceresearch.com Conversely, electron-donating groups can enhance the hydrogen bond accepting ability of the sulfur atom. In this compound, the pyridine ring is a weakly electron-withdrawing group, which can subtly influence the electronic properties of the adjacent thiourea moiety.

Steric Effects: The size and shape of the substituents play a significant role in determining how well the molecule fits into the binding site of its target. Bulky substituents can create steric hindrance, preventing optimal binding. On the other hand, a certain degree of steric bulk may be necessary to occupy a specific pocket within the binding site and enhance binding affinity. The ethyl and 2-pyridinylmethyl groups in the target compound have a defined size and conformation that will influence their interaction with a biological receptor.

| Substituent Modification | Property Affected | Potential Impact on Biological Activity |

|---|---|---|

| Introduction of electron-withdrawing groups | Electronic Effects | Enhanced hydrogen bond donating capacity of N-H groups, potentially increasing binding affinity. biointerfaceresearch.com |

| Introduction of electron-donating groups | Electronic Effects | Increased electron density on the sulfur atom, potentially enhancing its hydrogen bond accepting ability. |

| Increasing alkyl chain length | Lipophilicity | Increased lipophilicity, which may improve membrane permeability up to a certain point (the "lipophilic optimum"). |

| Introduction of bulky groups | Steric Effects | May either enhance binding by filling a hydrophobic pocket or decrease binding due to steric hindrance, depending on the target's topology. |

| Incorporation of heterocyclic rings | Multiple (Electronic, Steric, H-bonding) | Can introduce additional points of interaction (e.g., hydrogen bonding, π-π stacking), often leading to increased potency and selectivity. biointerfaceresearch.com |

Integration of Computational and Experimental SAR Data

A comprehensive understanding of the Structure-Activity Relationship of thiourea derivatives is best achieved through the integration of computational and experimental data. biointerfaceresearch.comnih.gov This synergistic approach allows for the rationalization of experimental findings and the prospective design of novel, more potent compounds.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.com For this compound, docking studies could be used to visualize its binding mode within a specific protein target, identifying key interactions between its pharmacophoric features and the amino acid residues of the binding site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. farmaciajournal.comfarmaciajournal.com By developing a QSAR model for a series of thiourea analogs, it is possible to predict the activity of untested compounds and to identify the physicochemical properties that are most important for activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic picture of the binding event and the stability of the interactions.

Experimental Approaches:

Synthesis and Biological Evaluation: The synthesis of a focused library of analogs of this compound, as described in section 7.1, and their subsequent testing in relevant biological assays provides the essential data for building and validating SAR models.

X-ray Crystallography: Obtaining a crystal structure of the target compound bound to its biological receptor provides the most definitive experimental evidence of the binding mode and the key interactions, which can then be used to validate and refine computational models.

The iterative cycle of computational prediction, chemical synthesis, and biological testing is a powerful strategy for accelerating the drug discovery process. For a compound like this compound, this integrated approach would be invaluable for elucidating its mechanism of action and for guiding the design of second-generation analogs with improved therapeutic properties.

Emerging Applications and Future Research Directions

Applications in Materials Science

The inherent structural characteristics of thiourea (B124793) derivatives, such as their ability to form stable complexes with metal ions and participate in hydrogen bonding, make them excellent candidates for applications in materials science.

A significant area of potential application for 1-Ethyl-3-(2-pyridinylmethyl)thiourea is in the development of chemical sensors. The thiourea group (–NH–C(=S)–NH–) and the pyridinyl nitrogen atom provide effective binding sites for a variety of metal cations. orientjchem.orgmdpi.com The interaction with specific ions can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence, allowing for qualitative and quantitative analysis. rsc.org

Research on analogous thiourea compounds has demonstrated their efficacy as chemosensors for environmentally and biologically important ions. For instance, certain ethyl thiourea derivatives have been investigated as "naked-eye" sensors for detecting mercury (Hg²⁺) and silver (Ag⁺) ions in solution. orientjchem.org Similarly, other thioureas have been designed as fluorescent sensors for cations like copper (Cu²⁺) and for the detection of hazardous organic molecules like picric acid. rsc.orgnih.gov The presence of both the "thio" group and the pyridinyl ring in this compound suggests a strong potential for selective ion binding, making it a promising candidate for the design of new, highly selective chemosensors.

Table 1: Sensing Applications of Structurally Related Thiourea Derivatives

| Thiourea Derivative Type | Target Analyte | Detection Method | Reference |

|---|---|---|---|

| Ethyl thiourea compounds | Mercury (Hg²⁺), Silver (Ag⁺) | Colorimetric (Naked-eye) | orientjchem.org |

| Pyrene-linked thiourea | Copper (Cu²⁺), Mercury (Hg²⁺) | Fluorescent | rsc.org |

| Pyrene-linked thiourea | Picric Acid | Colorimetric & Fluorescent | rsc.org |

| General thiourea derivatives | Heavy metal ions, various anions | Fluorescent | nih.gov |

Organocatalysis and Chiral Auxiliary Applications

Thiourea derivatives have emerged as a powerful class of organocatalysts, primarily due to their ability to act as dual hydrogen bond donors. rsc.org This property allows them to activate electrophiles and organize substrates, facilitating a wide range of chemical transformations, particularly in asymmetric synthesis. rsc.orgnih.gov Chiral thioureas are especially valued for their ability to induce stereoselectivity in reactions. nih.govresearchgate.net

While this compound is an achiral molecule, its structure serves as a valuable scaffold. It can be modified by introducing chiral moieties to create novel bifunctional organocatalysts. Furthermore, the concept of a "chiral auxiliary"—a group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction—is well-established. wikipedia.orgsigmaaldrich.com Future research could explore the derivatization of the this compound backbone to produce effective chiral auxiliaries for asymmetric synthesis. rsc.org

Exploration of Novel Biological Targets and Pathways

The thiourea scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. mdpi.comnih.govnih.gov The incorporation of a pyridine (B92270) ring, a common heterocycle in pharmaceuticals, further enhances the potential for biological activity.

Future research into this compound would logically involve screening against a diverse range of biological targets. Studies on related compounds provide a roadmap for this exploration. For example, various 1,3-disubstituted thioureas have shown potent cytotoxic activity against human cancer cell lines. nih.govbiointerfaceresearch.com Others have been identified as inhibitors of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease. nih.gov The specific combination of the ethyl and pyridinylmethyl groups could confer novel selectivity and potency against unexplored biological pathways.

Table 2: Biological Activities of Related Thiourea Compounds

| Thiourea Derivative Class | Biological Activity | Example Target | Reference |

|---|---|---|---|

| Diaryl thioureas | Anticancer | K-Ras protein, various cancer cell lines (colon, breast) | biointerfaceresearch.com |

| 3-(Trifluoromethyl)phenylthioureas | Anticancer (Cytotoxic) | Colon and prostate cancer cells | nih.gov |

| General thiourea derivatives | Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | nih.gov |

| Thioureas with 1,2,4-triazole (B32235) moieties | Antifungal | Penicillium expansum, Fusarium oxysporum | nih.gov |

Advanced Spectroscopic and Imaging Techniques for Mechanistic Elucidation

Understanding how this compound interacts with its targets at a molecular level is crucial for its rational design and application. Advanced spectroscopic and imaging techniques are indispensable for this purpose. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, FT-IR, and single-crystal X-ray diffraction can elucidate the precise binding modes of the compound with metal ions or biological macromolecules. nih.govmdpi.comresearchgate.net

Furthermore, the development of fluorescent analogs of this compound could enable its use in cellular imaging. By attaching a fluorophore (like pyrene), researchers could visualize the compound's localization within living cells and monitor its interaction with specific organelles or proteins in real-time. rsc.org This approach would provide invaluable insights into its mechanism of action and biological pathways.

Design of Multi-Targeted Thiourea-Based Compounds

The strategy of designing single molecules that can interact with multiple biological targets is a promising approach for treating complex diseases like cancer and neurodegenerative disorders. The structural versatility of the thiourea scaffold makes it an excellent starting point for the development of such multi-targeted agents.

Research has already demonstrated the feasibility of this approach, with thiourea-containing hybrids being designed as potential multi-target drugs for Alzheimer's disease by simultaneously inhibiting cholinesterase enzymes and the aggregation of β-amyloid. researchgate.net The this compound molecule, with its distinct coordinating and hydrogen-bonding regions, could serve as a foundational structure for creating novel compounds designed to modulate multiple disease-related pathways.

Sustainable Synthesis and Development of Thiourea Compounds

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds. Future research on this compound and its derivatives should prioritize the development of sustainable and environmentally friendly synthetic methods. Traditional synthetic routes can be improved by exploring alternative solvents and energy sources.

Recent advancements in the synthesis of thioureas include the use of deep eutectic solvents, which act as both a green medium and catalyst, and ultrasound-assisted synthesis, which can reduce reaction times and increase yields. nih.govrsc.org Catalyst-free methods performed under mild conditions also represent a significant step toward more sustainable chemical production. researchgate.net Applying these green methodologies to the synthesis of this compound would not only be environmentally beneficial but could also lead to more efficient and cost-effective production.

Compound Name Reference Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Ethyl-3-(2-pyridinylmethyl)thiourea, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves reacting pyridinylmethylamine with ethyl isothiocyanate under controlled conditions. Key parameters include solvent choice (e.g., acetone or THF), temperature (reflux at 60–80°C), and stoichiometric ratios. Potassium thiocyanate or thiourea derivatives can act as intermediates, with purification via column chromatography . Parallel methods for analogous thioureas suggest using anhydrous conditions to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the thiourea backbone and pyridinyl/ethyl substituents. Infrared (IR) spectroscopy identifies N–H and C=S stretches (~3200 cm⁻¹ and ~1250 cm⁻¹, respectively). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural confirmation for crystalline derivatives .

Q. What biological activities have been reported for structurally similar thiourea derivatives?

- Methodological Answer : Thioureas with pyridinyl or aromatic groups exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, 1-aroyl-3-arylthioureas show antifungal activity against Pyricularia oryzae via thioamide coordination to metal ions in fungal enzymes. Bioactivity assays (e.g., MIC tests, MTT cytotoxicity assays) are standard for evaluating these effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiourea derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay protocols (e.g., solvent polarity affecting compound solubility) or structural modifications (e.g., substituent electronegativity). Systematic structure-activity relationship (SAR) studies, coupled with computational modeling (e.g., DFT for electronic properties), can isolate key functional groups responsible for activity. Meta-analyses of published data should control for methodological heterogeneity .

Q. What experimental designs are optimal for studying the coordination chemistry of this compound with transition metals?

- Methodological Answer : Use factorial design to vary metal ion (e.g., Cu²⁺, Ag⁺), ligand-to-metal ratios, and pH. Spectrophotometric titration (UV-Vis) monitors complex formation, while cyclic voltammetry assesses redox behavior. Single-crystal X-ray diffraction of metal complexes reveals binding modes (e.g., N,S-chelating vs. monodentate) .

Q. How does the pyridinyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The pyridinyl group enhances electrophilicity at the thiourea sulfur via resonance stabilization. Kinetic studies using alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) quantify substitution rates. Competitive reactions with/without pyridinyl substitution (control experiments) isolate its electronic effects .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer : Process optimization includes solvent recycling (e.g., acetone recovery via distillation), catalyst screening (e.g., DMAP for acylations), and inline analytics (HPLC for purity checks). Pilot-scale reactions for analogous thioureas highlight the importance of temperature gradients and mixing efficiency .

Data Analysis & Theoretical Frameworks

Q. How should researchers analyze conflicting data on thiourea derivative stability under oxidative conditions?

- Methodological Answer : Stability studies using H₂O₂ or KMnO₄ require rigorous control of concentration and reaction time. High-Performance Liquid Chromatography (HPLC) tracks degradation products, while LC-MS identifies sulfoxide/sulfone byproducts. Statistical tools (ANOVA) compare degradation rates across conditions .

Q. What theoretical frameworks guide the design of thiourea-based enzyme inhibitors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to active sites (e.g., urease or ATPase). Hammett linear free-energy relationships (LFERs) correlate substituent electronic effects with inhibitory potency. Transition-state analog theory informs the design of competitive inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.